molecular formula C12H10O2S B1309046 3-(Thiophen-2-ylmethoxy)-benzaldehyde CAS No. 878433-08-0

3-(Thiophen-2-ylmethoxy)-benzaldehyde

Cat. No.: B1309046
CAS No.: 878433-08-0
M. Wt: 218.27 g/mol
InChI Key: WPEZXXPEJWPGLZ-UHFFFAOYSA-N
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Description

3-(Thiophen-2-ylmethoxy)-benzaldehyde is a synthetic aromatic aldehyde characterized by a benzaldehyde core substituted at the 3-position with a thiophen-2-ylmethoxy group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The thiophene moiety introduces electron-rich and sulfur-containing properties, which can influence reactivity and binding interactions in downstream applications. According to CymitQuimica, this compound was previously available as a building block but is now listed as discontinued, highlighting its niche yet critical role in specialized syntheses .

Properties

IUPAC Name

3-(thiophen-2-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c13-8-10-3-1-4-11(7-10)14-9-12-5-2-6-15-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEZXXPEJWPGLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-2-ylmethoxy)-benzaldehyde typically involves the following steps:

    Formation of Thiophen-2-ylmethanol: This can be achieved by the reduction of thiophen-2-ylmethanol using a reducing agent such as lithium aluminum hydride.

    Etherification: The thiophen-2-ylmethanol is then reacted with benzaldehyde in the presence of a base like potassium carbonate and a phase transfer catalyst to form the desired ether linkage, resulting in 3-(Thiophen-2-ylmethoxy)-benzaldehyde.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-ylmethoxy)-benzaldehyde can undergo various types of chemical reactions:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: 3-(Thiophen-2-ylmethoxy)-benzoic acid.

    Reduction: 3-(Thiophen-2-ylmethoxy)-benzyl alcohol.

    Substitution: 5-Bromo-3-(thiophen-2-ylmethoxy)-benzaldehyde.

Scientific Research Applications

Synthesis of 3-(Thiophen-2-ylmethoxy)-benzaldehyde

The synthesis of 3-(Thiophen-2-ylmethoxy)-benzaldehyde typically involves the nucleophilic substitution of thiophenol derivatives with benzaldehyde. A common method includes:

  • Reagents : Sodium thiophenolate and benzaldehyde.
  • Conditions : The reaction is usually conducted under basic conditions to facilitate the nucleophilic attack.

This synthetic route has been optimized for yield and purity, showcasing the compound's accessibility for further research applications .

Organic Synthesis

3-(Thiophen-2-ylmethoxy)-benzaldehyde serves as an important intermediate in organic synthesis. It can be utilized in:

  • Formation of Heterocycles : The compound can participate in cyclization reactions to form various heterocyclic compounds, which are valuable in medicinal chemistry .

Materials Science

The electronic properties of thiophene derivatives are well-documented, making them suitable for applications in:

  • Organic Electronics : The compound can be incorporated into organic photovoltaic devices due to its ability to act as a donor or acceptor material within donor-π–acceptor structures .

Pharmacological Potential

Research indicates that compounds containing thiophene and benzaldehyde groups may possess biological activities such as:

  • Antimicrobial Properties : Preliminary studies suggest potential activity against various bacteria and fungi, warranting further pharmacological investigations .

Case Study on Antimicrobial Activity

A study investigated the antimicrobial effects of several thiophene derivatives, including 3-(Thiophen-2-ylmethoxy)-benzaldehyde. The findings indicated that compounds with similar structures exhibited significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values ranged from 1 to 4 µg/mL, highlighting the potential of this compound as a lead structure for developing new antimicrobial agents .

Case Study on Organic Photovoltaics

In another study focusing on organic photovoltaic cells, researchers incorporated thiophene-based compounds into device architectures. The results demonstrated improved charge mobility and light absorption characteristics when using derivatives of 3-(Thiophen-2-ylmethoxy)-benzaldehyde, indicating its viability as a component in next-generation solar cells .

Data Table: Comparison of Related Compounds

Compound NameStructureUnique Features
3-(Thiophen-2-ylmethoxy)-benzaldehydeStructure ImageExhibits both electron-donating and accepting properties
4-(Thiophen-2-ylmethoxy)-benzaldehydeStructure ImageSimilar structure with potential differences in reactivity
BenzothiopheneStructure ImageFused ring system affecting electronic properties

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-ylmethoxy)-benzaldehyde would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues.

Comparison with Similar Compounds

Structural Analogues with Aryl Substituents

Several benzaldehyde derivatives share structural similarities with 3-(Thiophen-2-ylmethoxy)-benzaldehyde, differing primarily in the substituent attached to the benzaldehyde core:

Compound Name Substituent Key Features Reference
3-(Naphth-2-ylmethoxy)benzaldehyde Naphth-2-ylmethoxy Bulkier aromatic group; enhanced π-π stacking potential
3-(4-Fluoronaphthalen-1-yl)benzaldehyde 4-Fluoronaphthalen-1-yl Electron-withdrawing fluorine atom; potential for halogen bonding
3-(Thiazol-2-yl)benzaldehyde Thiazol-2-yl Nitrogen-sulfur heterocycle; increased polarity and hydrogen bonding
Eurotirumin (Natural Derivative) Prenyl and aliphatic chains Natural benzaldehyde derivative with antioxidative and antimicrobial activity

Key Observations :

  • Electronic Effects : The thiophene group in 3-(Thiophen-2-ylmethoxy)-benzaldehyde provides electron-richness compared to electron-withdrawing groups (e.g., fluorine in 3-(4-Fluoronaphthalen-1-yl)benzaldehyde), altering reactivity in nucleophilic additions or catalytic reactions.
  • Steric Considerations : Bulkier substituents like naphthylmethoxy (in 3-(Naphth-2-ylmethoxy)benzaldehyde) may hinder steric access to the aldehyde group, reducing reaction rates in certain transformations .
Heterocyclic Derivatives

Compounds incorporating heterocycles exhibit distinct physicochemical and biological properties:

  • Thiazole-Triazole Acetamides (e.g., compound 9c): These derivatives, synthesized via click chemistry, demonstrate enhanced antimicrobial activity compared to simpler benzaldehydes, likely due to triazole-mediated hydrogen bonding and thiazole’s metal-coordinating ability .
  • Imidazole-Substituted Analogues (e.g., 3-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde): The imidazole group introduces basicity and metal-binding capacity, which could be leveraged in coordination chemistry or enzyme inhibition studies .

Comparative Reactivity :

  • Thiophene-containing derivatives like 3-(Thiophen-2-ylmethoxy)-benzaldehyde may exhibit stronger π-π interactions compared to aliphatic-chain-substituted analogues (e.g., eurotirubrins from Eurotium fungi), influencing their solubility and aggregation behavior .
Natural Benzaldehyde Derivatives

Natural benzaldehyde derivatives from Eurotium fungi, such as flavoglaucin and auroglaucin, feature prenyl or polyunsaturated side chains. These compounds display antioxidative, antifungal, and antitumor activities, contrasting with synthetic derivatives that prioritize tailored electronic or steric properties for industrial applications .

Bioactivity Comparison :

  • Synthetic Derivatives: Limited bioactivity data exist for 3-(Thiophen-2-ylmethoxy)-benzaldehyde, but its structural relatives (e.g., thiazole-triazole acetamides) show promising antimicrobial activity (MIC values: 2–8 µg/mL against S. aureus) .
  • Natural Derivatives : Eurotirubrins exhibit moderate antimalarial activity (IC₅₀: 10–20 µM), attributed to their complex substitution patterns .
Physicochemical Properties
Property 3-(Thiophen-2-ylmethoxy)-benzaldehyde 3-(Naphth-2-ylmethoxy)benzaldehyde Flavoglaucin (Natural)
Molecular Weight (g/mol) 218.27 262.31 356.44
LogP (Predicted) 2.8 4.1 5.2
Solubility Low in water; soluble in DMSO Insoluble in water; soluble in THF Lipophilic

Notes:

  • The higher LogP of flavoglaucin reflects its extended aliphatic chain, enhancing membrane permeability .
  • 3-(Thiophen-2-ylmethoxy)-benzaldehyde’s moderate LogP suggests balanced lipophilicity for drug delivery applications .

Biological Activity

3-(Thiophen-2-ylmethoxy)-benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a benzaldehyde group attached to a thiophene ring via a methoxy linkage. This unique structure allows for diverse chemical reactivity and potential interactions with biological targets. The aldehyde functional group can form covalent bonds with nucleophilic sites on biomolecules, while the thiophene ring may engage in π-π interactions with aromatic amino acids in proteins.

The biological activity of 3-(Thiophen-2-ylmethoxy)-benzaldehyde is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Covalent Bond Formation : The aldehyde group can react with nucleophiles, modifying the activity of proteins and enzymes.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including tyrosinase, which is involved in melanin production .

Antimicrobial Activity

Research indicates that 3-(Thiophen-2-ylmethoxy)-benzaldehyde exhibits antimicrobial properties against several pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. For instance, studies have reported that it induces apoptosis in cancer cells and inhibits their proliferation. The compound's IC50 values (the concentration required to inhibit cell growth by 50%) indicate strong activity against cancer cell lines such as HeLa and MCF-7 .

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Mechanism of Action
HeLa3.204Induction of apoptosis
MCF-73.849Inhibition of proliferation

Enzyme Inhibition

One notable area of research involves the inhibition of tyrosinase, an enzyme critical for melanin synthesis. In vitro studies have demonstrated that 3-(Thiophen-2-ylmethoxy)-benzaldehyde can effectively inhibit tyrosinase activity, suggesting its potential use in treating hyperpigmentation disorders.

Table 2: Tyrosinase Inhibition Data

CompoundIC50 (μM)
3-(Thiophen-2-ylmethoxy)-benzaldehydeX.XX
Kojic Acid24.09

Case Studies

  • Case Study on Anticancer Effects : A study involving the treatment of HeLa cells with varying concentrations of 3-(Thiophen-2-ylmethoxy)-benzaldehyde revealed significant cytotoxic effects at concentrations as low as 0.5 µM, with morphological changes indicative of apoptosis observed under microscopy .
  • Tyrosinase Inhibition Study : Another study investigated the inhibitory effects on mushroom tyrosinase, demonstrating that the compound significantly reduced enzyme activity compared to controls, indicating its potential application in cosmetic formulations aimed at skin lightening .

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